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Introduction

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically
validated target for the treatment of pain.[1][2] Human genetic studies have demonstrated that
gain-of-function mutations in Nav1.7 lead to debilitating pain syndromes, while loss-of-function
mutations result in a congenital insensitivity to pain.[3][4] This has spurred the development of
selective Nav1.7 inhibitors as a promising new class of non-opioid analgesics. PF-05198007 is
a potent and selective arylsulfonamide inhibitor of Nav1.7 that serves as a valuable
pharmacological tool for studying the role of this channel in nociceptor physiology.[2][5][6]

These application notes provide detailed protocols for utilizing PF-05198007 in common cell
culture assays to characterize its inhibitory effects on Navl1.7 channels. The included
methodologies cover electrophysiological and fluorescence-based approaches suitable for
researchers in academia and the pharmaceutical industry.

Data Presentation

Table 1: In Vitro Potency of PF-05198007 against Mouse
Voltage-Gated Sodium Channels
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Channel Subtype IC50 (nM) Slope n

Navl.7 5.2 11 34
Navl.6 149 15 34
Navl.1 174 0.7 34

Data obtained from
whole-cell patch-
clamp
electrophysiology on
recombinantly
expressed mouse Nav

channels.[2]

Table 2: Effect of PF-05198007 on TTX-Sensitive Sodium
Currents in Mouse DRG Neurons

Parameter Value n
Average block of total TTX-S

current with 30 nM PF- 83.0+2.7% 35
05198007

TTX-S: Tetrodotoxin-Sensitive.
The Navl.8 blocker A-803467
was used to isolate the TTX-S

current.[2]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the role of Nav1.7 in pain signaling and a typical experimental

workflow for assessing inhibitors.

© 2025 BenchChem. All rights reserved.

2/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4822888/
https://www.benchchem.com/product/b10854007?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4822888/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Nociceptive Neuron
Noxious Stimuli
(Heat, Mechanical, Chemical)

TRP Channels &
Other Receptors

Membrane Depolarization PF-05198007

Inhibits

Nav1.7 Activation

(Amplifies Generator Potential)

Action Potential
Initiation

;

Action Potential
Propagation

l

Presynaptic Terminal

l

Neurotransmitter Release
(e.g., Glutamate, CGRP)

Synapse in?orsal Horn

Second-Order Neuron

l

Pain Signal to Brain

Click to download full resolution via product page

Caption: Role of Nav1.7 in the pain signaling pathway.
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Caption: Experimental workflow for electrophysiological assessment.

Experimental Protocols
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Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the measurement of PF-05198007 activity on Navl.7 channels expressed
in a heterologous system (e.g., HEK293 cells) or in primary neurons (e.g., dorsal root ganglion
neurons). Automated patch-clamp platforms are frequently used for higher throughput.[1][7][8]

[°]

Materials:

HEK293 cells stably expressing human or mouse Navl.7, or cultured dorsal root ganglion
(DRG) neurons.

e Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

o External solution (in mM): 137 NaCl, 4 KClI, 1.8 CaCl2, 1 MgClI2, 10 HEPES, 10 Glucose; pH
7.4 with NaOH.

e Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH 7.3 with CsOH.
e PF-05198007 stock solution (e.g., 10 mM in DMSO).

e A-803467 (for isolating TTX-S currents in DRG neurons).[2]

o Tetrodotoxin (TTX).

o Patch-clamp rig (manual or automated, e.g., Patchliner, lonWorks Barracuda).[1][7][10]
Procedure:

o Cell Preparation: Culture cells to 70-90% confluency. For electrophysiology, plate cells at a
suitable density on glass coverslips 24-48 hours before the experiment.

¢ Solution Preparation: Prepare external and internal solutions. Prepare serial dilutions of PF-
05198007 in the external solution to achieve the desired final concentrations. The final
DMSO concentration should be kept low (e.g., <0.1%).

» Establish Whole-Cell Configuration:
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o Transfer a coverslip with cells to the recording chamber and perfuse with the external
solution.

o Using a borosilicate glass micropipette (2-5 MQ resistance) filled with the internal solution,
approach a single cell.

o Form a gigaohm seal (>1 GQ) and then rupture the membrane to achieve the whole-cell
configuration.

Voltage Protocol and Recording:

o Hold the cell at a membrane potential where Nav1.7 channels are largely in a resting state
(e.g., -120 mV).

o To elicit currents, apply a depolarizing voltage step (e.g., to 0 mV for 20-50 ms).

o For DRG neurons, isolate the TTX-sensitive (TTX-S) current by first applying the Nav1.8
blocker A-803467 (1 uM).[2] The remaining current should be sensitive to TTX, with
Nav1l.7 being the predominant component.[2]

Compound Application:
o Record stable baseline currents for several minutes.

o Perfuse the cells with the external solution containing a known concentration of PF-
05198007.

o Allow the compound effect to reach a steady state (typically 3-5 minutes).

Data Acquisition and Analysis:

[¢]

Record the peak inward sodium current before and after compound application.

[e]

Calculate the percentage of inhibition for each concentration.

o

Plot the concentration-response curve and fit the data to the Hill equation to determine the
IC50 value.
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Protocol 2: Fluorescence-Based Membrane Potential
Assay

This protocol provides a general framework for a higher-throughput method to assess Navl1.7
inhibition using a fluorescent imaging plate reader (FLIPR) or similar instrument. These assays
measure changes in membrane potential.[8][11]

Materials:

o HEK293 cells stably expressing Nav1.7.

» Black-walled, clear-bottom 96- or 384-well microplates.

 Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).
e Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

e Navl.7 activator (e.g., Veratridine).[11]

e PF-05198007 stock solution (10 mM in DMSO).

o Fluorescent plate reader with liquid handling capabilities.

Procedure:

o Cell Plating: Seed the HEK293-Nav1.7 cells into the microplates at an appropriate density
and grow overnight to form a confluent monolayer.

e Dye Loading:
o Prepare the membrane potential dye solution according to the manufacturer's instructions.
o Remove the cell culture medium from the plates and add the dye solution to each well.
o Incubate the plate at 37°C for 30-60 minutes.

o Compound Addition:
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o Prepare a compound plate with serial dilutions of PF-05198007 in assay buffer.

o Transfer the compounds from the compound plate to the cell plate using the plate reader's
liquid handler.

o Incubate for a predetermined time (e.g., 5-15 minutes) at room temperature.

e Assay Initiation and Measurement:

o

Prepare a plate with the Nav1.7 activator (e.g., veratridine).

[¢]

Place the cell plate into the fluorescent plate reader and begin recording baseline
fluorescence.

[¢]

The instrument will add the activator to all wells simultaneously, inducing membrane
depolarization in cells with active Nav1.7 channels.

[¢]

Continue recording the fluorescence signal for 1-3 minutes to capture the peak response.
e Data Analysis:

o The change in fluorescence upon activator addition is proportional to Nav1.7 channel
activity.

o Calculate the percentage of inhibition for each concentration of PF-05198007 relative to
vehicle-treated (0% inhibition) and fully blocked (100% inhibition, e.g., with a high
concentration of tetracaine) controls.

o Generate a concentration-response curve and calculate the IC50.

Conclusion

PF-05198007 is a selective and potent inhibitor of Navl.7, making it an essential tool for
investigating the role of this channel in pain and other physiological processes. The protocols
outlined above provide robust methods for characterizing the inhibitory activity of PF-05198007
and similar compounds in cell-based assays. Electrophysiology offers a detailed, direct
measurement of channel function, while fluorescence-based assays provide a higher-
throughput alternative for screening and initial characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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